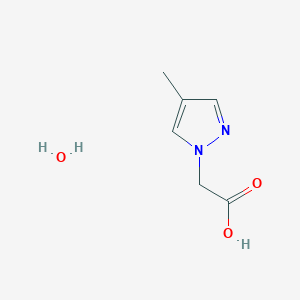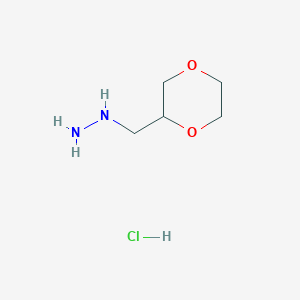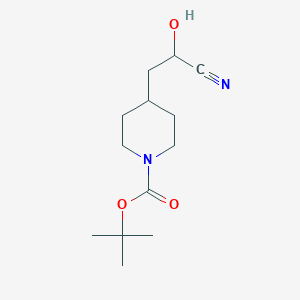
Dehydro Clindamycin Phosphate
概要
説明
Clindamycin phosphate is a water-soluble ester of clindamycin and phosphoric acid. Each mL contains the equivalent of 150 mg clindamycin, 0.5 mg disodium edetate, and 9.45 mg benzyl alcohol added as a preservative . It is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Synthesis Analysis
Clindamycin phosphate can be prepared by first creating the novel intermediate, clindamycin phosphoryl benzylate . The method can be used to make other structurally related compounds .
Molecular Structure Analysis
The crystal structures of two clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate, and a methanol/water solvate (solvate V), have been determined by single-crystal X-ray diffraction .
科学的研究の応用
1. Acne Treatment
Dehydro Clindamycin Phosphate, as clindamycin phosphate, is extensively utilized in treating acne vulgaris. A study demonstrated that a foam formulation of clindamycin phosphate was as effective as clindamycin gel in treating mild to moderate acne vulgaris. The foam formulation was superior based on reductions in total, inflammatory, and noninflammatory acne lesion counts (Shalita et al., 2005).
2. Structural Analysis
This compound's chemical structure has been elucidated using NMR spectroscopy. This study provided insights into the compound's 1H, 13C, and 31P chemical shifts, aiding in understanding its molecular composition and potential applications in pharmaceuticals (Zhao Yu-fen, 2008).
3. Prodrug Characteristics
As a prodrug, this compound (clindamycin 2-phosphate) is rapidly converted in vivo to clindamycin. This conversion is crucial for the drug's antibacterial activity, particularly against gram-positive infections and certain resistant bacterial strains (Morozowich & Karnes, 2007).
4. Crystallization Process
The crystallization process of clindamycin phosphate is critical in pharmaceutical manufacturing. Research has explored the effects of solvent composition, cooling method, and rate on the quality of clindamycin phosphate, impacting its purity and crystalline quality (Zhan Mei-jing, 2008).
5. Enhanced Transdermal Delivery
Studies have investigated the use of transfersomal nanoparticles for enhanced transdermal delivery of clindamycin phosphate. These nanoparticles show potential for improved absorption and drug delivery, which could be significant in topical treatments (Abdellatif & Tawfeek, 2016).
6. Antibacterial Susceptibility Enhancement
Research indicates that using platelet-rich fibrin as a drug carrier with clindamycin phosphate can enhance its antibacterial properties against certain bacteria. This novel method could improve drug delivery and efficacy, reducing the risk of postoperative infections (Egle et al., 2022).
7. Bioadhesive Drug Delivery System
The development of bioadhesive film formulations of clindamycin phosphate for vaginal delivery has been researched to treat bacterial vaginosis more effectively. These films demonstrated promising results in terms of drug retention and non-cytotoxicity (Dobaria & Mashru, 2010).
作用機序
Target of Action
Dehydro Clindamycin Phosphate, also known as Clindamycin, is primarily targeted against anaerobic bacteria , streptococci , staphylococci , and pneumococci . It has a relatively narrow spectrum of activity that includes these bacteria, and interestingly, it also appears to carry some activity against protozoans .
Mode of Action
Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure, which closely resembles the 3 .
Biochemical Pathways
It is known that the drug works by disrupting protein synthesis in bacteria, which is a crucial process for their growth and reproduction .
Pharmacokinetics
Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria . This makes it an effective treatment for various bacterial infections.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, one study found that at a relative humidity above 43%, a certain solvate of Clindamycin Phosphate transformed to a hydrate at 25 °C . This suggests that the drug’s action, efficacy, and stability can be affected by the conditions in which it is stored and administered.
Safety and Hazards
When handling clindamycin phosphate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Dehydro Clindamycin Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the structure of this compound. The crystal structures of two Clindamycin Phosphate solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of this compound is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXPPPXMXEIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?
A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []
Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?
A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)




![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)

